N'-tert-butyl-N-pentylethane-1,2-diamine
Description
N'-tert-Butyl-N-pentylethane-1,2-diamine (CAS 886500-84-1) is an unsymmetrical diamine featuring a tert-butyl group (-C(CH₃)₃) and a pentyl chain (-C₅H₁₁) attached to the nitrogen atoms of an ethane-1,2-diamine backbone. Its molecular formula is C₁₁H₂₆N₂, with a molecular weight of 186.34 g/mol. The tert-butyl group confers steric bulk and metabolic stability, while the pentyl chain enhances lipophilicity, influencing solubility and biological membrane permeability .
Properties
CAS No. |
886500-84-1 |
|---|---|
Molecular Formula |
C11H26N2 |
Molecular Weight |
186.34 g/mol |
IUPAC Name |
N'-tert-butyl-N-pentylethane-1,2-diamine |
InChI |
InChI=1S/C11H26N2/c1-5-6-7-8-12-9-10-13-11(2,3)4/h12-13H,5-10H2,1-4H3 |
InChI Key |
WSMMHWPHZZQNAP-UHFFFAOYSA-N |
SMILES |
CCCCCNCCNC(C)(C)C |
Canonical SMILES |
CCCCCNCCNC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*ClogP values estimated via computational methods.
Research Findings and Implications
- Steric vs. Lipophilic Trade-offs : The tert-butyl group in the target compound may limit its utility in reactions requiring nucleophilic nitrogen atoms (e.g., coordination to metal centers) but improves metabolic stability in drug candidates .
- Comparative Efficacy: Ro 41-3118, a chloroquinoline-linked diamine, shows superior antimalarial activity compared to its desethyl metabolites, underscoring the importance of substituent electronegativity and chain length .
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